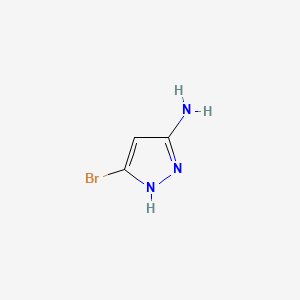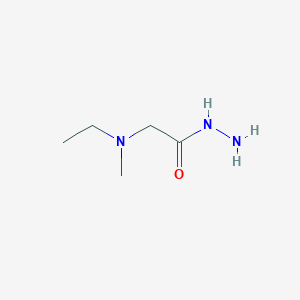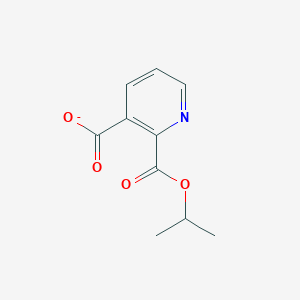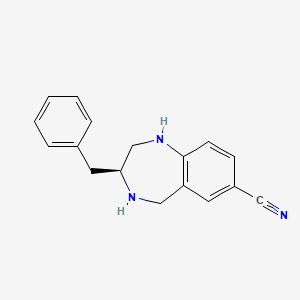
3,5-Dihydroxyergosta-7,22-dien-6-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a plant steroid with a crystalline solid form, soluble in organic solvents like ethanol and dimethylformamide, but insoluble in water . The compound has a structure similar to cholesterol, featuring hydroxyl groups at the 3 and 5 positions, a ketone group at the 6 position, and double bonds at the 7 and 22 positions .
Wissenschaftliche Forschungsanwendungen
(9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one has several scientific research applications across various fields . In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology and medicine, the compound exhibits strong or moderate cytotoxic activities against various cancer cell lines, including MCF-7, A549, Hela, and KB . It is also studied for its antioxidant, anti-inflammatory, and immunomodulatory properties, making it a potential candidate for the treatment of chronic inflammatory diseases, tumors, and immune system disorders .
Wirkmechanismus
Target of Action
It is suggested that this compound may have signaling inhibitory properties , indicating that it could interact with various signaling pathways in the cell.
Mode of Action
Given its potential role as a signaling inhibitor , it may interact with specific receptors or enzymes, altering their activity and thus influencing cellular signaling.
Biochemical Pathways
As a potential signaling inhibitor , it could impact a variety of pathways depending on the specific targets it interacts with.
Result of Action
As a potential signaling inhibitor , it could lead to changes in cellular behavior depending on the specific signaling pathways it impacts.
Biochemische Analyse
Biochemical Properties
3,5-Dihydroxyergosta-7,22-dien-6-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It exhibits strong or moderate cytotoxic activities against MCF-7, A549, Hela, and KB cell lines with IC50 values of 4.98, 1.95, 0.68, and 1.50 micromolar, respectively . The compound interacts with various biomolecules, potentially inhibiting or activating specific enzymes involved in cellular metabolism and signaling pathways.
Cellular Effects
3,5-Dihydroxyergosta-7,22-dien-6-one exerts notable effects on various types of cells and cellular processes. It influences cell function by inducing cytotoxicity in cancer cell lines such as MCF-7, A549, Hela, and KB . This compound can impact cell signaling pathways, gene expression, and cellular metabolism, leading to cell death or growth inhibition in these cancer cells.
Molecular Mechanism
The molecular mechanism of 3,5-Dihydroxyergosta-7,22-dien-6-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s cytotoxic effects are likely mediated through its ability to interfere with key signaling pathways and metabolic processes within the cell . By binding to specific enzymes or receptors, it can alter their activity, leading to downstream effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Dihydroxyergosta-7,22-dien-6-one can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the cytotoxic effects of this compound can persist over time, leading to sustained inhibition of cell growth and proliferation .
Dosage Effects in Animal Models
The effects of 3,5-Dihydroxyergosta-7,22-dien-6-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth. At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues and organs . Understanding the dosage threshold is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
3,5-Dihydroxyergosta-7,22-dien-6-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound can affect metabolic flux and metabolite levels, potentially leading to alterations in energy production and biosynthetic processes within the cell . These interactions are essential for understanding the compound’s overall impact on cellular function.
Transport and Distribution
Within cells and tissues, 3,5-Dihydroxyergosta-7,22-dien-6-one is transported and distributed through specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its bioavailability and activity . Understanding the transport mechanisms is important for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 3,5-Dihydroxyergosta-7,22-dien-6-one plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall effects on cellular processes.
Vorbereitungsmethoden
(9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one can be synthesized through both biological and chemical methods . The chemical synthesis involves the use of specific reagents and conditions to achieve the desired structure. For instance, the compound can be dissolved in dimethyl sulfoxide (DMSO) and further processed with polyethylene glycol (PEG300), Tween 80, and distilled water to achieve the final product . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
(9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of additional ketone or carboxyl groups, while reduction may result in the conversion of double bonds to single bonds .
Vergleich Mit ähnlichen Verbindungen
(9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one can be compared with other similar compounds, such as 3β,5α,9α-Trihydroxyergosta-7,22-dien-6-one and 3β,5α,14α-Trihydroxyergosta-7,22-dien-6-one . These compounds share a similar ergosterol backbone but differ in the number and position of hydroxyl groups. The unique structural features of (9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one, such as the specific positions of hydroxyl and ketone groups, contribute to its distinct biological activities and potential therapeutic applications .
Eigenschaften
IUPAC Name |
(9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O3/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25(30)28(31)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,17-20,22-24,29,31H,9-14,16H2,1-6H3/b8-7+/t18-,19+,20?,22+,23-,24-,26+,27+,28?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIVGEVOBNIWLR-NSMOMACISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(=O)C4(C3(CCC(C4)O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC(=O)C4([C@@]3(CCC(C4)O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of isolating 3,5-Dihydroxyergosta-7,22-dien-6-one from the Neosartorya tsunodae KUFC 9213 fungus?
A1: The isolation of 3,5-Dihydroxyergosta-7,22-dien-6-one, alongside other metabolites, contributes to the understanding of the chemical diversity present within the Neosartorya tsunodae KUFC 9213 fungus []. This is particularly relevant as this fungus was isolated from a marine sponge, an environment known for hosting organisms that produce bioactive compounds. Further investigation of this compound may reveal interesting biological activities or ecological roles.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,8R,9S,10R,13S,14S)-17-chloro-16-formyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B1149172.png)




